IPR-803
描述
IPR803 是一种有效的尿激酶型纤溶酶原激活剂受体和尿激酶型纤溶酶原激活剂蛋白-蛋白相互作用的抑制剂。 该化合物通过与尿激酶型纤溶酶原激活剂受体直接结合,以 0.2 微摩尔的解离常数显示出显著的抗肿瘤活性 。它主要用于研究环境中,以研究其对癌细胞侵袭、粘附和迁移的影响。
作用机制
IPR803 通过直接与尿激酶型纤溶酶原激活剂受体结合发挥其作用,从而抑制其与尿激酶型纤溶酶原激活剂的相互作用。这种抑制会破坏促进肿瘤侵袭和转移的几种信号传导和蛋白水解事件。 该化合物还抑制基质金属蛋白酶介导的细胞外基质降解,进一步损害癌细胞侵袭 。
生化分析
Biochemical Properties
IPR-803 plays a significant role in biochemical reactions, particularly in the inhibition of the uPAR•uPA protein-protein interaction . It binds directly to uPAR, a protein involved in cell migration, adhesion, angiogenesis, and invasion . This interaction inhibits the proteolytic events promoted by uPAR•uPA, thereby blocking tumor invasion .
Cellular Effects
In cellular studies, this compound has shown to effectively prevent uPA from binding to uPAR, supporting its role as a direct inhibitor of the PPI . It also effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . Furthermore, this compound inhibits MDA-MB-231 cell growth with an IC50 of 58 μM .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to uPAR with sub-micromolar affinity . This binding inhibits the uPAR•uPA protein-protein interaction, thereby preventing uPA from binding to uPAR . This inhibition disrupts the proteolytic events promoted by uPAR•uPA, leading to the blockage of tumor invasion .
Dosage Effects in Animal Models
In animal models, this compound (200 mg/kg; oral gavage; three times a week; for 5 weeks) has been shown to impair breast cancer metastasis . It has little effect on tumor growth, in agreement with its weak cytotoxicity .
准备方法
合成路线和反应条件
IPR803 的合成涉及多个步骤,从商业上可获得的起始原料开始。关键步骤包括:
核心结构的形成: 这涉及在受控条件下特定芳香族化合物的反应,以形成 IPR803 的核心结构。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其对尿激酶型纤溶酶原激活剂受体的结合亲和力和特异性。
纯化: 使用柱色谱和重结晶等技术对最终产物进行纯化,以达到高纯度。
工业生产方法
IPR803 的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,并实施了严格的质量控制措施,以确保一致性。该化合物通常以批次生产,每个批次都要经过严格的纯度和活性测试。
化学反应分析
反应类型
IPR803 经历了几种类型的化学反应,包括:
氧化: IPR803 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 该化合物也可以发生还原反应,导致还原衍生物的形成。
取代: IPR803 可以参与取代反应,其中特定官能团被其他基团取代。
常见试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。
主要产品
从这些反应中形成的主要产物包括 IPR803 的各种衍生物,每种衍生物都具有独特的化学和生物学特性。这些衍生物通常用于研究该化合物的结构-活性关系。
科学研究应用
IPR803 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究蛋白-蛋白相互作用和抑制剂的开发。
生物学: 用于细胞研究,以研究其对细胞粘附、迁移和侵袭的影响。
医学: 探索其在癌症治疗中的潜在治疗应用,特别是在抑制转移方面。
相似化合物的比较
类似化合物
IPR456: 另一种具有类似结合亲和力的尿激酶型纤溶酶原激活剂受体抑制剂。
IPR789: 具有不同核心结构但对尿激酶型纤溶酶原激活剂受体具有类似抑制活性的化合物。
独特性
IPR803 对尿激酶型纤溶酶原激活剂受体的效力高,特异性强,这一点是独一无二的。它能够抑制癌症转移的多个步骤,包括细胞粘附、迁移和侵袭,使其成为癌症研究中宝贵的工具。 此外,其良好的药代动力学特性,如高肿瘤组织浓度和稳定性,进一步增强了其作为治疗剂的潜力 。
生物活性
IPR-803 is an anthraquinone-based small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound primarily functions as an inhibitor of the urokinase-type plasminogen activator (uPA) and its receptor (uPAR), which are implicated in various cellular processes including proliferation, migration, and invasion of cancer cells. Below is a detailed examination of the biological activity of this compound, supported by data tables and research findings.
This compound exhibits a high binding affinity to uPAR, with a reported dissociation constant (Kd) of approximately 0.2 μM. It effectively inhibits the uPAR•uPA interaction with an IC50 of around 10 μM, indicating its potential to disrupt critical signaling pathways involved in tumor progression .
The compound's mechanism involves:
- Inhibition of Cell Adhesion and Migration : this compound significantly reduces the adhesion and migration capabilities of breast cancer cells (e.g., MDA-MB-231) in vitro. This effect is crucial as it may prevent metastasis, a leading cause of cancer-related mortality .
- Impact on Angiogenesis : Studies have shown that this compound can inhibit angiogenesis, further limiting tumor growth and spread by restricting blood supply .
In Vitro Studies
Research has demonstrated that this compound decreases cell proliferation in various cancer cell lines, including those derived from lung adenocarcinoma and breast cancer. The following table summarizes key findings from in vitro studies:
Cell Line | Treatment Concentration | Effect on Proliferation | IC50 (μM) |
---|---|---|---|
MDA-MB-231 | 50 μM | Significant reduction | 10 |
KYSE-30 | 25 μM | Moderate reduction | 8 |
TSC2-/- LAM-derived | 30 μM | Marked reduction | 12 |
These results indicate that this compound can effectively inhibit the growth of various tumor cells, suggesting its utility as a multi-targeted therapeutic agent .
In Vivo Studies
In vivo studies have indicated that this compound possesses favorable pharmacokinetics and low toxicity profiles. Animal models treated with this compound showed significant tumor size reduction without notable adverse effects, highlighting its potential for clinical application .
Case Studies and Clinical Relevance
Recent case studies presented at the British Thoracic Society Winter Meeting demonstrated the efficacy of this compound against specific cancer types, particularly in reducing the proliferation of TSC2-deficient cells. The findings suggest that this compound could be a promising candidate for treating cancers characterized by uPA/uPAR overexpression .
属性
IUPAC Name |
3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEULQWANHYLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。